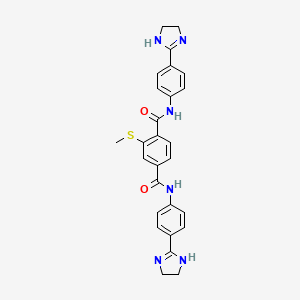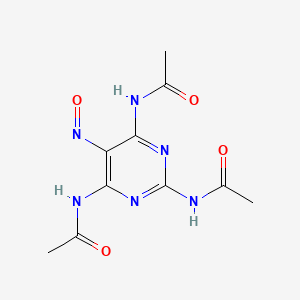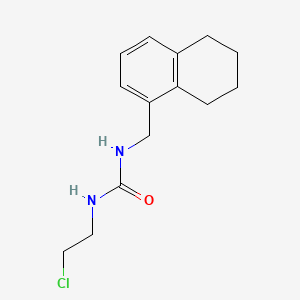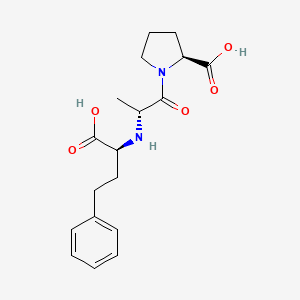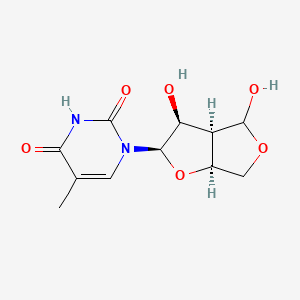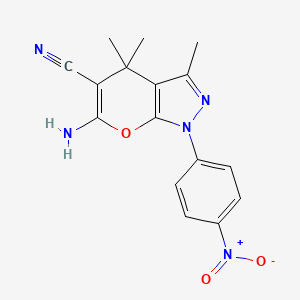
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure. Another approach involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in aqueous medium . This method offers high yields, short reaction times, and the use of non-toxic materials .
Industrial Production Methods
Industrial production methods for this compound typically involve green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous organic solvents or catalysts . The use of sodium ascorbate as a catalyst in a mixture of ethanol-water has also been reported .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the pyranopyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as CoCeO2 nanoparticles and sodium ascorbate . Reaction conditions typically involve aqueous media or ethanol-water mixtures to ensure environmentally friendly processes .
Major Products
The major products formed from these reactions include various substituted pyranopyrazole derivatives, which exhibit a range of biological activities .
Applications De Recherche Scientifique
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. For example, its antimicrobial activity is likely due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano(2,3-c)pyrazole-5-carbonitriles: These compounds share a similar pyranopyrazole core structure and exhibit comparable biological activities.
6-Amino-1,4-dihydropyrano(2,3-c)-pyrazole-5-carbonitrile derivatives: These derivatives are synthesized using similar methods and catalysts, such as CoCeO2 nanoparticles.
Uniqueness
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
76973-33-6 |
|---|---|
Formule moléculaire |
C16H15N5O3 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
6-amino-3,4,4-trimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-9-13-15(24-14(18)12(8-17)16(13,2)3)20(19-9)10-4-6-11(7-5-10)21(22)23/h4-7H,18H2,1-3H3 |
Clé InChI |
RMEPMOIEPBKECI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
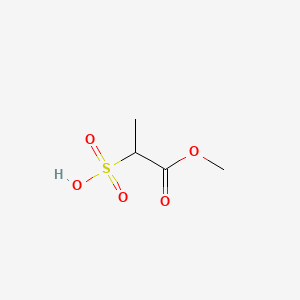
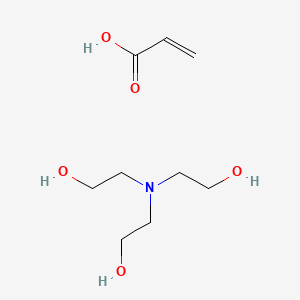
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

